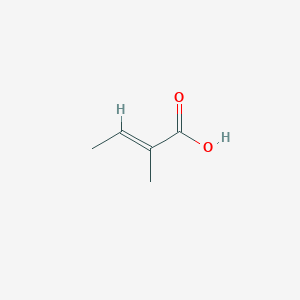

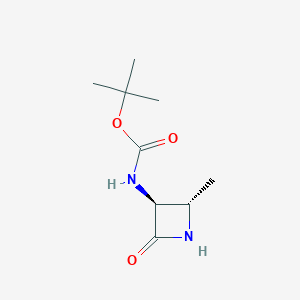

((2S,3S)-2-metil-4-oxoazetidin-3-il)carbamato de terc-butilo

Descripción general

Descripción

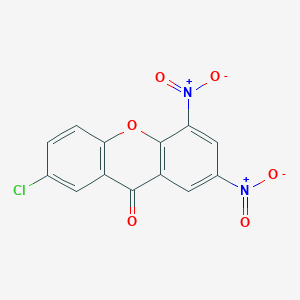

The compound tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate is a synthetic molecule that is likely to be an intermediate in the synthesis of complex organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insight into related carbamate compounds and their synthesis. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is detailed, which shares the tert-butyl carbamate moiety .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multiple steps, starting from basic amino acids such as L-Serine. The process includes esterification, protection of functional groups (Bn, Boc, TBS), reduction, and the Corey-Fuchs reaction to build the carbon skeleton of the molecule . The tert-butanesulfinyl group, as mentioned in another study, is used to activate imines for the addition of nucleophiles and can be cleaved after nucleophilic addition, which could be a relevant step in the synthesis of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate .

Molecular Structure Analysis

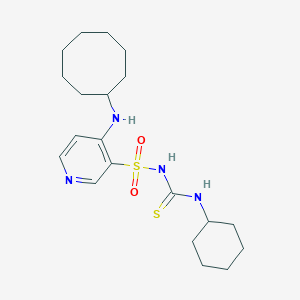

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to a nitrogen atom of the carbamate. The specific stereochemistry, as indicated by the (2S,3S) configuration, suggests that the compound has chiral centers, which are crucial for its potential biological activity and synthesis. The presence of a 4-oxoazetidin-3-yl group indicates a four-membered azetidine ring, which is known for its strained ring system and reactivity .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. The tert-butyl group can provide steric bulk and protect the nitrogen during synthetic transformations. The oxoazetidine ring could potentially undergo ring-opening reactions or participate in nucleophilic additions due to the ring strain and the presence of a carbonyl group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate are not directly reported in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The tert-butyl group would render the compound relatively non-polar, affecting its solubility in various solvents. The chiral centers would also influence its optical properties, such as specific rotation, which are important in the context of asymmetric synthesis .

Aplicaciones Científicas De Investigación

- El grupo terc-butilo (t-Bu) es una parte versátil utilizada en la química orgánica sintética. Sirve como grupo protector para las partes funcionales durante las transformaciones químicas. Por ejemplo, los ésteres t-Bu se emplean comúnmente para proteger ácidos carboxílicos o alcoholes, permitiendo reacciones selectivas sin afectar otros grupos funcionales .

- Se ha desarrollado un método directo y sostenible para introducir el grupo terc-butoxicarbonilo (Boc) en compuestos orgánicos utilizando sistemas de microreactores de flujo. Este enfoque permite la síntesis eficiente de ésteres t-Bu, que encuentran aplicaciones en el descubrimiento de fármacos y la ciencia de materiales .

- Los investigadores han explorado el potencial del grupo terc-butilo en los procesos biocatalíticos. Al incorporar partes t-Bu en los sustratos enzimáticos, pretenden mejorar la estabilidad de la enzima, la especificidad del sustrato y la eficiencia catalítica. Estos sustratos modificados se pueden utilizar en la química verde y la biotecnología industrial .

- Los grupos terc-butilo pueden influir significativamente en las propiedades de autoensamblaje de las moléculas orgánicas. Por ejemplo, los derivados de carbazol funcionalizados con grupos t-Bu forman organogeles: materiales con propiedades únicas. Estos organogeles exhiben emisión azul brillante debido a la unión de hidrógeno cooperativa y las interacciones π-π. Comprender estas interacciones puede conducir a nuevos materiales para optoelectrónica y sensores .

- El grupo terc-butilo a menudo se incorpora a las moléculas de fármacos para mejorar la farmacocinética. Al introducir sustituyentes t-Bu, los investigadores pueden mejorar la lipofilia, la estabilidad metabólica y la biodisponibilidad oral. Los químicos medicinales utilizan estratégicamente las partes t-Bu para optimizar las propiedades de los fármacos .

- Los productos naturales que contienen grupos t-Bu tienen actividades biológicas intrigantes. Los químicos sintetizan estos compuestos para estudiar sus mecanismos de acción y sus posibles aplicaciones terapéuticas. La naturaleza abarrotada del grupo terc-butilo influye en la reactividad y la selectividad en estas síntesis .

- Los polímeros con cadenas laterales t-Bu exhiben propiedades únicas, como una mayor solubilidad, estabilidad térmica y resistencia a la degradación. Los investigadores exploran estos materiales para aplicaciones en revestimientos, adhesivos y sistemas de liberación de fármacos .

Transformaciones químicas y síntesis

Biocatálisis e ingeniería enzimática

Organogeles y química supramolecular

Química medicinal y diseño de fármacos

Síntesis de productos naturales

Ciencia de materiales y química de polímeros

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTSKETWEBYEHL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522797 | |

| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80582-03-2 | |

| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)